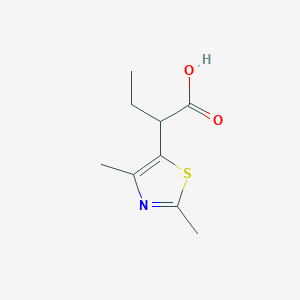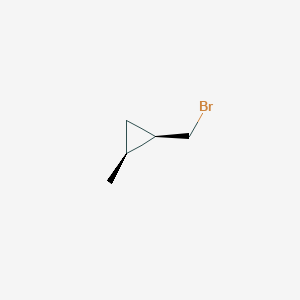
(1R,2S)-1-(Bromomethyl)-2-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group in a cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE typically involves the bromination of 2-methylcyclopropane. The reaction is carried out under controlled conditions to ensure the selective formation of the cis isomer. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE involves its reactivity with various nucleophiles and bases The bromomethyl group acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds
Comparación Con Compuestos Similares
CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE can be compared with other similar compounds such as:
Trans-1-(Bromomethyl)-2-methylcyclopropane: Differing in the spatial arrangement of substituents, leading to different reactivity and properties.
1-Bromo-2-methylcyclopropane: Lacking the cis configuration, resulting in distinct chemical behavior.
1-(Bromomethyl)cyclopropane: Without the methyl group, affecting its steric and electronic properties.
Propiedades
Número CAS |
51598-64-2 |
|---|---|
Fórmula molecular |
C5H9Br |
Peso molecular |
149.03 g/mol |
Nombre IUPAC |
(1R,2S)-1-(bromomethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m0/s1 |
Clave InChI |
XOXUXLDFDIJSPF-WHFBIAKZSA-N |
SMILES isomérico |
C[C@H]1C[C@H]1CBr |
SMILES canónico |
CC1CC1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


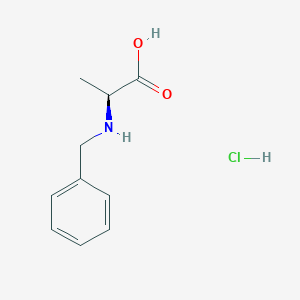


![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)

![(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione](/img/structure/B13065465.png)
![2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065470.png)
![5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065485.png)
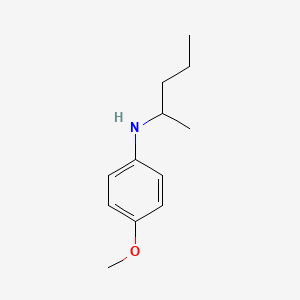
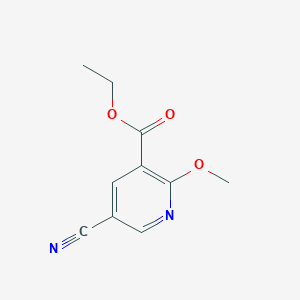
![(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13065496.png)
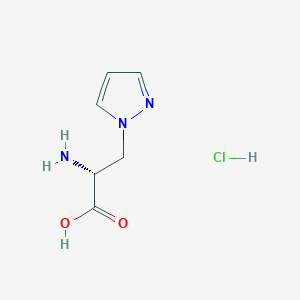
![4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065503.png)
